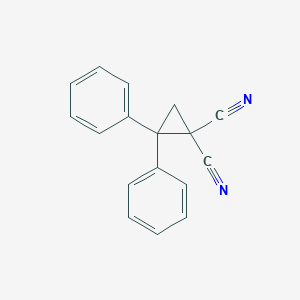
2,2-Diphenylcyclopropane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C17H12N2 It is characterized by a cyclopropane ring substituted with two phenyl groups and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of diphenylacetylene with a suitable reagent such as diethyl malonate, followed by the introduction of cyano groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of diphenylcyclopropane-1,1-diamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2,2-Diphenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylphenol: Another compound with phenyl groups, but with different functional groups and structural features.
1,1-Diphenylethylene: Similar in having phenyl groups but differs in the presence of a double bond instead of a cyclopropane ring.
Uniqueness
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity compared to other similar compounds. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Properties
Molecular Formula |
C17H12N2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2,2-diphenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C17H12N2/c18-12-16(13-19)11-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11H2 |
InChI Key |
KZQNSNGUWAXRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















